molecular formula C19H18N4O2 B5280815 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE

1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE

Cat. No.: B5280815
M. Wt: 334.4 g/mol
InChI Key: WOGGNUSPRWNNDB-UHFFFAOYSA-N
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Description

1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[321]OCT-2-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 3,4-dicyano-5-hydroxy-2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate with piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to primary amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the hydroxy and oxo groups can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE include other bicyclic compounds with cyano, hydroxy, and oxo groups. Examples include imidazole derivatives and other azabicyclic compounds . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.

Properties

IUPAC Name

5-hydroxy-7-oxo-3-phenyl-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-6-14-15(13-7-4-3-5-8-13)18(11-21,12-22)17(10-20)9-19(14,25)23-16(17)24/h3-5,7-8,14-15,25H,2,6,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGGNUSPRWNNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C2(CC1(NC2=O)O)C#N)(C#N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Reactant of Route 2
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Reactant of Route 3
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Reactant of Route 4
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Reactant of Route 5
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Reactant of Route 6
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE

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